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The Selectivity Profile of NSD3-IN-1: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of the potent and selective NSD3-PWWP1 domain inhibitor, BI-9321. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the detailed data and methodologies necessary to effectively utilize this chemical probe in the study of NSD3 biology and its role in disease.

Introduction to NSD3-IN-1 (BI-9321)

NSD3-IN-1, also known as BI-9321, is a first-in-class, potent, and highly selective chemical probe that targets the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 3 (NSD3)[1][2]. The NSD family of histone methyltransferases, including NSD1, NSD2, and NSD3, are crucial regulators of chromatin structure and gene expression, primarily through the methylation of histone H3 at lysine 36 (H3K36)[3][4][5][6][7]. Dysregulation of NSD3 activity has been implicated in various cancers, making it an attractive therapeutic target[3][4][5][6][7]. BI-9321 was identified through a fragment-based screening approach and has been extensively characterized as a valuable tool for elucidating the biological functions of the NSD3-PWWP1 domain[2][8].

Quantitative Selectivity Profile of BI-9321

BI-9321 demonstrates remarkable selectivity for the NSD3-PWWP1 domain over other methyllysine reader domains and a wide range of other protein targets. The following tables



summarize the quantitative data on its binding affinity and selectivity.

Table 1: In Vitro Binding Affinity of BI-9321 for NSD3-

PWWP1

Assay Type	Parameter	Value (nM)
Surface Plasmon Resonance (SPR)	Kd	166 ± 3
Isothermal Titration Calorimetry (ITC)	Kd	445 ± 8
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)	IC50	203

Data sourced from Böttcher et al., 2019 and associated online resources.[1][2][8]

Table 2: Cellular Activity of BI-9321

Assay Type	Cell Line	Parameter	Value (µM)
Bioluminescence Resonance Energy Transfer (BRET)	U2OS	IC50	1.4 ± 0.5
NanoBRET	HEK293	IC50	1.2

Data sourced from Böttcher et al., 2019 and associated online resources.[2][9][10]

Table 3: Selectivity of BI-9321 Against Other PWWP Domains

BI-9321 was tested against a panel of 15 other PWWP domains using Differential Scanning Fluorimetry (DSF). A thermal shift (Δ Tm) of less than 2°C is considered insignificant.



Target	ΔTm (°C) at 100 μM BI-9321
NSD2-PWWP1	< 2
NSD3-PWWP2	< 2
Other 13 PWWP domains	< 2

Data sourced from Böttcher et al., 2019 supplementary information.[8]

Table 4: Broad Panel Selectivity of BI-9321

BI-9321 has been profiled against a broad range of protein targets and has shown a clean off-target profile.

Target Class	Number of Targets	Result
Bromodomains	48	No significant inhibition
Methyltransferases	35	No significant inhibition
Kinases	31	No hits
SafetyScreen44™ Panel	44	No hits

Data sourced from Boehringer Ingelheim's opnMe portal and Böttcher et al., 2019.[8][11][12]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity of BI-9321 are provided below.

Surface Plasmon Resonance (SPR)

- Objective: To determine the binding kinetics and affinity (Kd) of BI-9321 to the NSD3-PWWP1 domain.
- Instrumentation: Biacore T200 (GE Healthcare).
- Methodology:



- Recombinant His-tagged NSD3-PWWP1 protein was immobilized on a CM5 sensor chip via amine coupling.
- A serial dilution of BI-9321 in running buffer (e.g., HBS-EP+) was flowed over the sensor chip surface.
- The association and dissociation of the analyte were monitored in real-time by measuring the change in the refractive index at the surface.
- The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

- Objective: To provide an independent, thermodynamic measurement of the binding affinity (Kd) between BI-9321 and NSD3-PWWP1.
- Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical).
- Methodology:
 - A solution of purified NSD3-PWWP1 protein was placed in the sample cell.
 - A solution of BI-9321 was loaded into the injection syringe.
 - The inhibitor solution was titrated into the protein solution in a series of small injections.
 - The heat change associated with each injection was measured.
 - \circ The resulting binding isotherm was fitted to a single-site binding model to determine the stoichiometry (n), binding enthalpy (ΔH), and the binding affinity (Kd).

Bioluminescence Resonance Energy Transfer (BRET)

 Objective: To quantify the engagement of BI-9321 with the NSD3-PWWP1 domain in a cellular context.



Methodology:

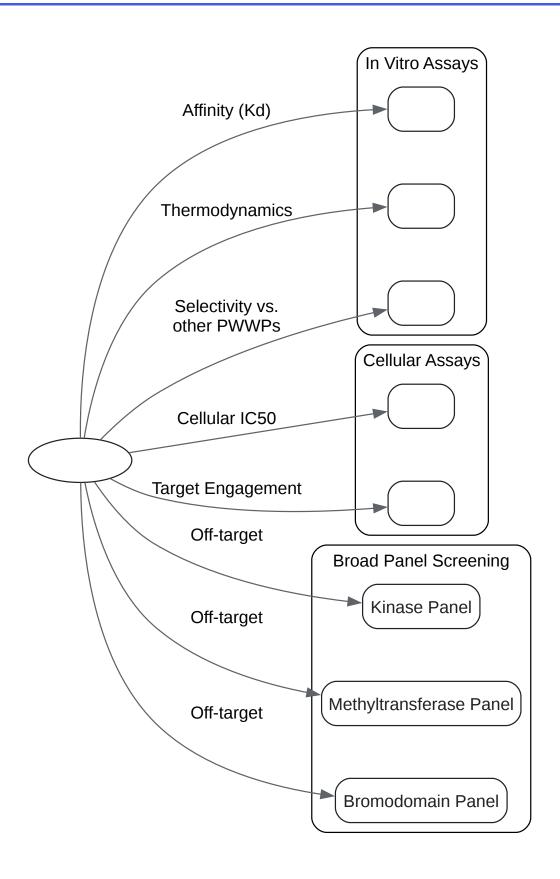
- Tracer-based BRET: U2OS cells were co-transfected with plasmids encoding for NSD3-PWWP1 fused to a NanoLuc luciferase and a histone H3 peptide fused to a fluorescent acceptor. A tracer compound that binds to the PWWP1 domain and is labeled with a fluorescent dye was added. The ability of BI-9321 to displace the tracer was measured by a decrease in the BRET signal.
- NanoBRET: HEK293 cells were transfected with C-terminally NanoLuc-tagged NSD3-PWWP1 and a C-terminally HaloTag-fused histone H3. The interaction between the two fusion proteins in the presence of a cell-permeable fluorescent HaloTag ligand generates a BRET signal. The ability of BI-9321 to disrupt this interaction was measured as a dosedependent decrease in the BRET signal to determine the IC50 value.[10]

Fluorescence Recovery After Photobleaching (FRAP)

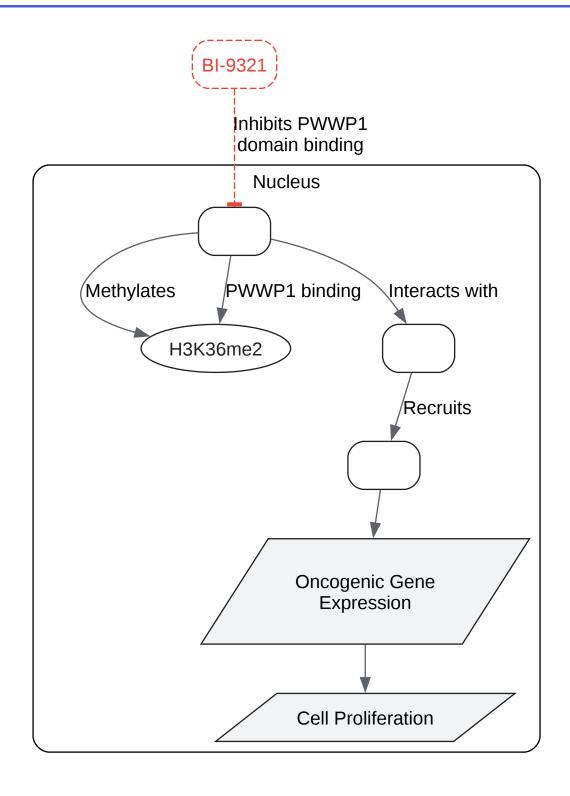
- Objective: To assess the cellular target engagement of BI-9321 by measuring its effect on the mobility of NSD3 in the nucleus.
- Methodology:
 - U2OS cells were transfected with a plasmid encoding GFP-tagged NSD3 (short isoform).
 - A specific region of interest (ROI) within the nucleus of a transfected cell was photobleached using a high-intensity laser.
 - The recovery of fluorescence in the bleached ROI was monitored over time.
 - In the presence of BI-9321, which displaces NSD3 from its chromatin binding sites, the mobility of GFP-NSD3 is expected to increase, leading to a faster fluorescence recovery rate.

Visualizing the Experimental Workflow and Signaling Pathway Experimental Workflow for Selectivity Profiling









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